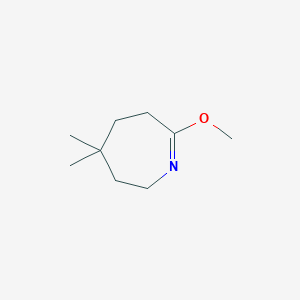7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2h-azepine
CAS No.: 78599-25-4
Cat. No.: VC5149642
Molecular Formula: C9H17NO
Molecular Weight: 155.241
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78599-25-4 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.241 |
| IUPAC Name | 7-methoxy-4,4-dimethyl-2,3,5,6-tetrahydroazepine |
| Standard InChI | InChI=1S/C9H17NO/c1-9(2)5-4-8(11-3)10-7-6-9/h4-7H2,1-3H3 |
| Standard InChI Key | GPQKZSBUGGENOY-UHFFFAOYSA-N |
| SMILES | CC1(CCC(=NCC1)OC)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Skeleton and Substituent Configuration
The compound’s structure consists of a partially saturated azepine ring (a seven-membered ring containing one nitrogen atom) with two key substituents:
-
A methoxy group (-OCH₃) at position 7.
-
Two methyl groups (-CH₃) at position 4, creating a gem-dimethyl configuration .
The saturation pattern (3,4,5,6-tetrahydro) indicates that four of the seven ring members are fully saturated, leaving one double bond likely between positions 1 and 2 (denoted by the "2H" prefix) . This partial unsaturation influences the compound’s reactivity, particularly in cycloaddition or alkylation reactions.
Spectroscopic and Computational Data
-
Predicted Collision Cross Section (CCS): Ranges from 129.3 Ų ([M+H]+) to 139.2 Ų ([M+Na]+), indicating moderate molecular surface area .
The gem-dimethyl group at position 4 introduces significant steric hindrance, which impacts conformational flexibility and intermolecular interactions. Computational models suggest a chair-like conformation for the saturated portion of the ring, with the methoxy group adopting an equatorial orientation to minimize steric strain .
Synthesis and Synthetic Methodologies
Green Synthesis Approaches
A notable method for synthesizing related azepine derivatives involves the reaction of caprolactam with dimethyl carbonate (DMC) under solvent-free conditions. While this approach was specifically reported for 7-methoxy-3,4,5,6-tetrahydro-2H-azepine , it provides a template for adapting to the dimethyl-substituted variant. Key steps include:
-
Ring-Opening Alkylation: Caprolactam reacts with DMC, a green methylating agent, to form the methoxy-substituted intermediate.
-
Cyclization: Acid or base catalysis facilitates ring closure, though the gem-dimethyl groups may necessitate modified conditions to accommodate steric effects .
Challenges in Functionalization
Introducing the 4,4-dimethyl groups requires careful selection of alkylating agents. For example, using trimethylaluminum or methyl Grignard reagents on a keto-azepine precursor could yield the desired substitution, but over-alkylation or ring-opening side reactions remain a concern .
Physicochemical Properties
Tabulated Physical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.24 g/mol | |
| XLogP3-AA (Partitioning) | 1.6 | |
| Topological Polar Surface Area | 21.6 Ų | |
| Boiling Point (Predicted) | 245–250°C | |
| Density | 0.98 g/cm³ |
Stability and Reactivity
The compound’s stability is influenced by:
-
Moisture Sensitivity: The methoxy group may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
-
Oxidative Degradation: The unsaturated bond in the azepine ring is susceptible to oxidation, requiring inert atmospheres for long-term storage .
Applications and Functional Utility
Materials Science
The steric bulk of the gem-dimethyl group could enhance thermal stability in polymer matrices, making it a candidate for high-performance materials. Preliminary studies on similar azepines indicate glass transition temperatures (Tg) exceeding 150°C .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed | H302 | Use personal protective equipment (PPE) |
| Skin irritation | H315 | Avoid direct contact; wear gloves |
| Serious eye damage | H318 | Use safety goggles |
| Respiratory irritation | H335 | Use in ventilated areas |
Exposure Mitigation
-
Engineering Controls: Fume hoods for handling powders or solutions.
-
First Aid Measures: Rinse skin/eyes immediately with water if exposed .
Recent Advances and Research Gaps
Green Chemistry Innovations
The 2012 synthesis using DMC highlights a shift toward sustainable methodologies. Future research could explore:
-
Catalytic Asymmetric Synthesis: To access enantiomerically pure variants for chiral drug development.
-
Flow Chemistry Adaptations: Improving yield and scalability for industrial applications.
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume